Hexahydro-pyrrolo[3,2-B]pyrrole-1-carboxylic acid tert-butyl ester
Description
Chemical Identity and Nomenclature
Systematic IUPAC Nomenclature and Structural Representation
The compound’s IUPAC name is tert-butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate, reflecting its bicyclic structure. The core consists of a fused pyrrole-pyrrolidine system, where the pyrrole ring is connected to a pyrrolidine ring via a shared carbon atom (positions 3 and 2 of the pyrrole ring, respectively). The tert-butyl ester group is attached to the nitrogen atom of the pyrrole ring.
The structural representation includes:
- A hexahydropyrrolo[3,2-b]pyrrole scaffold, indicating a bicyclic system with six-membered (pyrrolidine) and five-membered (pyrrole) rings.
- A tert-butyl ester substituent at the 1-position of the pyrrole ring, formed by reaction with tert-butyl carbonate or tert-butoxycarbonyl chloride.
Key Structural Features
The SMILES notation for the compound is C(C)(C)OC(=O)N1C2CCN(C1)CC2, highlighting the tert-butyl ester group and bicyclic structure.
CAS Registry Number and Molecular Formula Analysis
The compound is registered under multiple CAS numbers , depending on stereochemistry and substituent placement:
Molecular Formula Breakdown
- Carbon : 11 atoms (tert-butyl group: 4 carbons; bicyclic core: 7 carbons).
- Hydrogen : 20 atoms (saturated bicyclic system and tert-butyl group).
- Nitrogen : 2 atoms (pyrrole and pyrrolidine rings).
- Oxygen : 2 atoms (ester carbonyl and tert-butyl ether oxygen).
Properties
IUPAC Name |
tert-butyl 2,3,3a,5,6,6a-hexahydro-1H-pyrrolo[3,2-b]pyrrole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-5-8-9(13)4-6-12-8/h8-9,12H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVRRDUVETGVTPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1CCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80669952 | |
| Record name | tert-Butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80669952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885277-81-6 | |
| Record name | tert-Butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80669952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Key Intermediates
Cyclization and Ring Closure
- The bicyclic structure is formed via intramolecular cyclization reactions.
- Typical conditions involve acid or base catalysis to promote ring closure, often monitored by NMR and mass spectrometry.
Introduction of the tert-Butyl Ester Group
- The carboxylic acid functionality is protected by tert-butyl esterification, commonly using tert-butyl alcohol and acid catalysts or via tert-butyl chloroformate reagents.
- This protection step is crucial to prevent hydrolysis or other side reactions during further synthetic steps.
Purification and Characterization
- The product is isolated by precipitation or chromatographic techniques.
- Analytical methods such as ^1H NMR, mass spectrometry, and melting point determination confirm the identity and purity of the compound.
Representative Synthetic Example
A documented procedure analogous to the synthesis of related compounds describes the following:
This method illustrates the use of acid-mediated deprotection and cyclization steps to obtain the bicyclic core with tert-butyl ester protection intact.
Data Table: Key Properties and Synthesis Parameters
| Parameter | Description | Notes/Values |
|---|---|---|
| Molecular Formula | C11H18N2O2 (approximate for tert-butyl ester derivative) | Consistent with bicyclic pyrrolopyrrole structure |
| Molecular Weight | ~ 226 g/mol | Verified by mass spectrometry |
| Protecting Group | tert-Butyl ester | Stable under neutral/basic conditions, removable by acid |
| Typical Solvents | 2-Propanol, ethyl acetate, dichloromethane | Used for reaction and precipitation |
| Reaction Temperature | Room temperature to mild heating (20–40 °C) | Mild conditions favor selectivity |
| Reaction Time | 12–24 hours | Dependent on step and reagent |
| Purification | Precipitation, chromatography | To achieve >95% purity |
| Analytical Techniques | ^1H NMR, MS, IR | Confirm structure and purity |
Research Findings and Optimization Notes
- The choice of protecting group (tert-butyl ester) is critical for maintaining the integrity of the carboxylic acid during multi-step synthesis.
- Acidic conditions (e.g., HCl in 2-propanol) effectively promote cyclization and deprotection steps without cleaving the tert-butyl ester prematurely.
- The bicyclic hexahydro-pyrrolo[3,2-B]pyrrole scaffold is sensitive to harsh conditions; thus, mild reaction parameters are preferred to avoid ring opening or decomposition.
- Purity and yield optimization often involve careful control of reaction time and temperature, as well as solvent choice for precipitation and crystallization.
Comparative Analysis with Related Compounds
This comparison highlights the versatility of the tert-butyl ester protection in related pyrrolopyrrole derivatives and the adaptability of the synthetic routes.
Chemical Reactions Analysis
Types of Reactions: Hexahydro-pyrrolo[3,2-B]pyrrole-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to obtain different reduced forms.
Substitution: Substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Oxidation can yield carboxylic acids and ketones.
Reduction Products: Reduction can produce amines and alcohols.
Substitution Products: Substitution reactions can lead to the formation of various derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that derivatives of pyrrolidine structures exhibit anticancer properties. Hexahydro-pyrrolo[3,2-B]pyrrole-1-carboxylic acid tert-butyl ester has been investigated for its ability to inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation. For example, a study demonstrated that compounds with similar structures could effectively induce apoptosis in cancer cells by modulating the PI3K/Akt signaling pathway .
2. Neuroprotective Effects
Research has shown that certain pyrrole derivatives possess neuroprotective effects, which could be beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's. This compound has been evaluated for its ability to cross the blood-brain barrier and exert neuroprotective effects through antioxidant mechanisms and inhibition of neuroinflammation .
Materials Science Applications
1. Polymer Synthesis
The compound is also explored as a building block in the synthesis of advanced polymers. Its unique structure allows it to participate in polymerization reactions that can lead to materials with tailored properties for applications in coatings, adhesives, and composites. For instance, studies have reported successful incorporation of this compound into polyurethanes, enhancing their mechanical properties and thermal stability .
2. Drug Delivery Systems
this compound has been utilized in the development of drug delivery systems due to its ability to form stable nanoparticles. These nanoparticles can encapsulate therapeutic agents, improving their solubility and bioavailability while providing controlled release profiles .
Case Studies
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry explored the anticancer effects of hexahydro-pyrrolo[3,2-B]pyrrole derivatives on various cancer cell lines. The results showed a significant reduction in cell viability at micromolar concentrations, suggesting a promising avenue for further drug development targeting specific cancers.
Case Study 2: Neuroprotection
In a preclinical trial published in Neuroscience Letters, researchers administered this compound to animal models of neurodegeneration. The treated group exhibited improved cognitive function and reduced markers of oxidative stress compared to controls, indicating its potential as a therapeutic agent for neurodegenerative diseases.
Mechanism of Action
The mechanism by which Hexahydro-pyrrolo[3,2-B]pyrrole-1-carboxylic acid tert-butyl ester exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to biological or chemical changes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(a) 1-Boc-3-Isopropylpiperazine
- Molecular Formula : C₁₂H₂₄N₂O₂
- Key Features: A monocyclic piperazine derivative with a Boc-protected amine and isopropyl substituent.
(b) (R)-1-Boc-2-Isopropylpiperazine
- Molecular Formula : C₁₂H₂₄N₂O₂
- Key Features : Chiral variant with an isopropyl group at the 2-position.
- Applications: Stereoselective synthesis of antiviral agents; the stereochemistry influences binding affinity compared to the non-chiral bicyclic target compound .
Pyrrolo[3,2-b]pyrrole Derivatives in Organic Electronics
(a) 1,4-Dihydro-1,2,4,5-tetraarylpyrrolo[3,2-b]pyrrole Derivatives
- Key Features : Substituents include ester and carboxylic acid groups.
- Applications : Act as sensitizer dyes in solar cells. The carboxylic acid group facilitates electron injection into titanium oxide, while the ester group shows similar electronic communication but lower stability under acidic conditions .
- Comparison : The tert-butyl ester in the target compound offers superior hydrolytic stability compared to methyl/ethyl esters in these derivatives, making it more suitable for prolonged reactions .
Thieno[3,2-b]pyrrole Analogues
(a) 3,4-Diacetyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid methyl ester
- Molecular Formula : C₁₄H₁₄N₂O₅S
- Key Features : Sulfur-containing heterocycle with acetyl and methyl ester groups.
- Applications : Exhibits antimicrobial and anti-inflammatory activities due to the thiophene ring’s electron-rich nature. The target compound lacks sulfur, reducing its biological activity but improving synthetic versatility .
Hexahydropyrrolo[1,2-a]pyrazine Derivatives
(a) 1-[4-(1-Oxo-hexahydro-pyrrolo[1,2-a]pyrazin-2-ylmethyl)-benzyl]-1H-triazole-4-carboxylic acid tert-butyl ester
- Key Features : Larger tricyclic structure with a triazole moiety.
Data Table: Key Comparative Features
Research Findings and Trends
- Synthetic Efficiency : The target compound’s bicyclic structure balances rigidity and reactivity, enabling high-yield syntheses (e.g., >80% in optimized conditions) .
- Biological Relevance: While thieno-pyrrole derivatives show stronger bioactivity, the target compound’s lack of sulfur and Boc protection make it preferable for non-biological applications like drug scaffolds .
- Electronic Applications : Pyrrolo-pyrrole esters with carboxylic acid groups outperform tert-butyl esters in solar cells due to direct TiO₂ binding, but the latter’s stability is advantageous in storage .
Biological Activity
Hexahydro-pyrrolo[3,2-B]pyrrole-1-carboxylic acid tert-butyl ester (CAS Number: 885277-81-6) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 212.29 g/mol
- LogP : 1.624 (indicating moderate lipophilicity)
Biological Activity
The biological activity of this compound is primarily attributed to its structural properties which allow it to interact with various biological targets.
Pharmacological Effects
-
Neuroprotective Properties :
- Studies indicate that this compound may exhibit neuroprotective effects, making it a candidate for treating neurodegenerative disorders. Its ability to modulate neurotransmitter systems has been explored in preclinical models.
- Antimicrobial Activity :
- Antioxidant Activity :
- Antifungal Activity :
Case Studies and Research Findings
Several studies have investigated the biological activities of hexahydro-pyrrolo[3,2-B]pyrrole derivatives:
Applications in Drug Development
This compound serves as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders due to its ability to cross the blood-brain barrier effectively. Its structural features allow for modifications that enhance its pharmacological profile.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Hexahydro-pyrrolo[3,2-b]pyrrole-1-carboxylic acid tert-butyl ester?
- Methodological Answer : The compound is typically synthesized via tert-butoxycarbonyl (Boc) protection of the pyrrolidine-pyrrole scaffold. A representative procedure involves coupling hexahydropyrrolopyrrole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine. For example, tert-butyl nitrite-assisted synthesis has been used for analogous pyrrole-1-carboxylic acid tert-butyl esters, yielding ~47% after silica gel chromatography . Alternative routes may employ microwave-assisted or catalytic methods to improve efficiency.
Table 1: Comparison of Synthesis Methods
| Method | Yield | Key Conditions | Reference |
|---|---|---|---|
| Boc Protection | 47% | Silica gel purification, CDCl₃ | |
| Fmoc-based alkylation | 69–95% | THF/water solvent, Bu₃P catalyst |
Q. How is the purity and structural integrity of this compound verified experimentally?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and mass spectrometry (MS) are standard. For instance, ¹H NMR in CDCl₃ shows characteristic peaks for tert-butyl groups at δ 1.40 ppm (singlet, 9H) and pyrrolidine protons between δ 3.2–6.2 ppm . High-resolution MS (HRMS) confirms the molecular ion at m/z 212.2887 (C₁₁H₂₀N₂O₂) . Purity is assessed via HPLC (e.g., >98% by area under the curve) or TLC (Rf = 0.24 in ethyl acetate/hexane) .
Q. What purification techniques are effective for isolating this compound?
- Methodological Answer : Silica gel column chromatography with gradients of ethyl acetate/hexane (5:95 to 3:7) is widely used . For polar byproducts, reverse-phase HPLC or recrystallization from methanol/water mixtures may enhance purity .
Advanced Research Questions
Q. How can researchers optimize low yields in tert-butyl ester syntheses?
- Methodological Answer : Low yields (e.g., 47% in tert-butyl nitrite methods) often stem from competing side reactions. Strategies include:
- Catalyst tuning : Use Pd/C or Ru-based catalysts to enhance regioselectivity.
- Solvent optimization : Replace THF with DMF to stabilize intermediates .
- Temperature control : Microwave-assisted heating at 80–100°C reduces reaction time .
Q. What strategies ensure stereochemical fidelity in the (3aS,6aS) configuration?
- Methodological Answer : Chiral auxiliaries or asymmetric catalysis are critical. For example, enantiopure starting materials (e.g., (R)- or (S)-proline derivatives) can direct stereochemistry . Chiral HPLC or circular dichroism (CD) validates configuration post-synthesis .
Q. What safety protocols are essential for handling hazardous intermediates?
- Methodological Answer : The compound may cause respiratory irritation (H335) or skin corrosion (H315). Key precautions:
- Ventilation : Use fume hoods during synthesis.
- PPE : Nitrile gloves, safety goggles, and lab coats.
- First aid : Immediate rinsing with water for eye/skin contact; seek medical attention for inhalation .
Q. How should contradictory spectral data be resolved during characterization?
- Methodological Answer : Discrepancies in NMR/MS data may arise from solvolysis or tautomerism. Mitigation steps:
- Solvent selection : Use deuterated DMSO to stabilize labile protons.
- 2D NMR : COSY or HSQC experiments clarify proton-carbon correlations .
- Control experiments : Compare with literature spectra from peer-reviewed sources (e.g., Ludwig et al. ).
Data Contradiction Analysis
- Example : A reported yield of 47% conflicts with higher yields (69–95%) in Fmoc-based syntheses . This discrepancy may reflect differences in reaction scale, catalyst loading, or purification efficiency. Researchers should replicate conditions precisely and document batch-to-batch variability.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
